molecular formula C14H18O3 B12571333 4-(4-Methoxybenzyloxy)cyclohexanone CAS No. 181634-04-8

4-(4-Methoxybenzyloxy)cyclohexanone

Cat. No.: B12571333
CAS No.: 181634-04-8
M. Wt: 234.29 g/mol
InChI Key: ZYQOCMKVPRCKSY-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)cyclohexanone is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexanone core substituted with a 4-methoxybenzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)cyclohexanone typically involves the reaction of 4-methoxybenzyl alcohol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of cyclohexanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methoxybenzyloxy)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)cyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzyloxy)cyclohexanone is unique due to its combination of a cyclohexanone core and a methoxybenzyloxy group. This structure imparts specific reactivity and properties that are not present in simpler analogs. The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

181634-04-8

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]cyclohexan-1-one

InChI

InChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3

InChI Key

ZYQOCMKVPRCKSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CCC(=O)CC2

Origin of Product

United States

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